Product packaging for (R)-3-(Cbz-amino)-5-methylhexanoic acid(Cat. No.:CAS No. 118247-77-1)

(R)-3-(Cbz-amino)-5-methylhexanoic acid

Cat. No.: B2666761
CAS No.: 118247-77-1
M. Wt: 279.336
InChI Key: NXDHEHGNNDPBNL-CYBMUJFWSA-N
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Description

(R)-3-(Cbz-amino)-5-methylhexanoic acid is a chiral, protected β-amino acid derivative that serves as a crucial building block in organic synthesis and medicinal chemistry research. Its core value lies in its role as a precursor for synthesizing complex molecules, particularly peptidomimetics and protease inhibitors. The compound features a carboxybenzyl (Cbz) protecting group on the amine functionality, which is stable under a variety of reaction conditions but can be selectively removed via hydrogenolysis [https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]. The chiral (R)-configuration at the 3-position is essential for imparting specific stereochemistry into the final target molecules, which is critical for their biological activity and interaction with chiral environments in biological systems, such as enzyme active sites. This compound is structurally related to derivatives used in the development of inhibitors for cysteine proteases like cathepsin K, which is a target for osteoporosis treatment [https://pubs.acs.org/doi/10.1021/jm030383e]. Researchers utilize this compound to introduce a sterically constrained, hydrophobic β-amino acid segment into peptides, often to enhance metabolic stability, alter secondary structure, or probe structure-activity relationships (SAR). Its applications are primarily in the fields of drug discovery, proteomics, and the study of enzyme mechanisms, where it contributes to the development of novel therapeutic agents and biochemical tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B2666761 (R)-3-(Cbz-amino)-5-methylhexanoic acid CAS No. 118247-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHEHGNNDPBNL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 3 Cbz Amino 5 Methylhexanoic Acid

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount in modern pharmaceutical chemistry to produce single-enantiomer drugs. For (R)-3-(Cbz-amino)-5-methylhexanoic acid, various strategies have been developed that establish the desired stereocenter with high fidelity. These methods can be broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is often preferred in industrial settings due to its atom economy and cost-effectiveness.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, ketones, and imines. In the context of synthesizing precursors for compounds like this compound, rhodium complexes with chiral phosphine ligands have proven to be exceptionally effective. A notable example involves the stereoselective hydrogenation of a β-amidoacrylate or a related unsaturated precursor.

The Rhodium Me-DuPHOS catalyst, specifically complexes like [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄, is used to hydrogenate a suitable precursor, establishing the (R)-stereocenter with high enantioselectivity. google.com The catalyst's chiral ligand creates a chiral environment around the rhodium metal center, which directs the hydrogen addition to one face of the substrate. This method can achieve excellent enantiomeric excess (ee), often exceeding 99%. google.com

CatalystSubstrate TypeKey FeaturesTypical Enantiomeric Excess (ee)
[(R,R)-Me-DuPHOS)Rh(COD)]BF₄β-substituted α,β-unsaturated acidHigh turnover number and frequency.>99% google.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. A highly effective strategy for creating the chiral backbone of the target molecule is the desymmetrization of a prochiral starting material like 3-isobutylglutaric anhydride (B1165640).

In this approach, a chiral amine, such as the Cinchona alkaloid quinine, catalyzes the ring-opening of the anhydride with an alcohol. researchgate.net The catalyst protonates the anhydride and activates it for nucleophilic attack, while its chiral scaffold directs the alcohol to preferentially attack one of the two enantiotopic carbonyl groups. This results in a chiral hemiester with high enantiomeric purity. This hemiester is a versatile intermediate that can be further elaborated to this compound. This method is a key step in a highly enantioselective synthesis, yielding the product in high yield and excellent enantiomeric excess. researchgate.net

CatalystProchiral SubstrateNucleophileKey OutcomeEnantiomeric Excess (ee)
Quinine3-Isobutylglutaric anhydrideCinnamyl alcoholFormation of a chiral hemiester.>98% researchgate.net

Biocatalysis leverages the high selectivity of enzymes to perform chiral transformations, often under mild, environmentally benign conditions.

Lipase-Mediated Resolution: Kinetic resolution is a widely used enzymatic method where a lipase selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a commercially available lipase can resolve a racemic ester precursor, such as rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net The lipase selectively hydrolyzes the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. researchgate.net This chemoenzymatic process is highly efficient, and the unreacted (R)-enantiomer can be isolated with high optical purity. nih.govresearchgate.net

EnzymeSubstrateReactionResultConversion/ee
Lipolase®rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl esterEnantioselective hydrolysis(S)-acid and unreacted (R)-ester~50% conversion, >95% ee researchgate.netnih.govresearchgate.net

Nitrilase-Catalyzed Desymmetric Hydrolysis: Nitrilase enzymes can selectively hydrolyze a nitrile group to a carboxylic acid. This has been applied in a desymmetrization approach starting from 2-isobutylsuccinonitrile, a prochiral dinitrile. researchgate.netnih.gov A nitrilase, for example from Arabis alpina, can selectively hydrolyze one of the two enantiotopic nitrile groups to yield (S)-3-cyano-5-methylhexanoic acid, a key precursor. researchgate.netnih.gov By selecting the appropriate enzyme, it is possible to produce the desired enantiomer with very high selectivity. Engineered nitrilases have shown excellent activity and enantioselectivity even at high substrate concentrations. nih.gov

EnzymeSubstrateReactionResultConversion/ee
Nitrilase (from Arabis alpina)2-isobutylsuccinonitrileDesymmetric hydrolysis(S)-3-cyano-5-methylhexanoic acid45% conversion, >99% ee nih.gov

Diastereoselective Synthesis Utilizing Chiral Auxiliaries (e.g., Hexahydrobenzoxazolidinones)

This classic strategy involves covalently attaching a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation. Oxazolidinones are among the most reliable and widely used chiral auxiliaries.

In a synthesis targeting a precursor of this compound, a chiral oxazolidinone, such as a hexahydrobenzoxazolidinone, can be acylated with an α,β-unsaturated carboxylic acid. The resulting N-enoyl oxazolidinone undergoes a diastereoselective conjugate addition. For example, the addition of a cyanide source can introduce the cyano group that will eventually become the aminomethyl group in the final product. google.com The steric bulk of the auxiliary effectively shields one face of the double bond, forcing the incoming nucleophile to attack from the opposite face, thus creating the desired stereocenter with high diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved and recycled. google.com

Chiral AuxiliaryReaction TypeSubstrateKey FeaturesDiastereomeric Excess (de)
HexahydrobenzoxazolidinoneConjugate addition of cyanideα,β-unsaturated N-acyloxazolidinoneHigh facial shielding by the auxiliary.>98% google.com

Resolution of Racemic Precursors

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. google.com

A common precursor, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, can be resolved using a chiral amine like (R)-(+)-α-phenylethylamine. google.com When the racemic acid is treated with the chiral amine in a suitable solvent, the two diastereomeric salts are formed. One salt, the (R)-acid-(R)-amine salt, is typically less soluble and crystallizes out of the solution, allowing for its isolation. google.com The pure (R)-enantiomer of the acid can then be liberated by treatment with an acid. Other resolving agents, such as ephedrine, have also been successfully employed. google.com

Racemic PrecursorResolving AgentSolvent SystemOutcome
(±)-3-(Carbamoylmethyl)-5-methylhexanoic acid(R)-(+)-α-PhenylethylamineChloroform/EthanolCrystallization of the (R,R)-diastereomeric salt. google.com
(±)-3-(Carbamoylmethyl)-5-methylhexanoic acid1R,2S-(−)-EphedrineAcetone/Methanol (B129727)Crystallization of the (R)-acid-ephedrine salt. google.com
Diastereomeric Salt Formation with Optically Active Amines

A prevalent method for obtaining enantiomerically pure this compound is the resolution of its racemic mixture through diastereomeric salt formation. This classical technique leverages the differential solubility of diastereomeric salts formed between the racemic carboxylic acid and a single enantiomer of a chiral amine, often referred to as a resolving agent.

The process involves reacting the racemic acid with a sub-stoichiometric amount of a chiral amine in a suitable solvent. The resulting diastereomeric salts, (R)-acid·(R)-amine and (S)-acid·(R)-amine, exhibit different physicochemical properties, most importantly, solubility. One diastereomer preferentially crystallizes from the solution, allowing for its separation by filtration. The selection of the resolving agent and the solvent system is critical for efficient separation. Commonly employed optically active amines for this purpose include:

(R)-1-phenylethylamine

l-(l-naphthyl)ethylamine

Phenylglycinol

Cinchona alkaloids (e.g., cinchonidine) mdpi.com

The success of the resolution is contingent on the formation of well-defined, crystalline salts and a significant solubility difference between the two diastereomers. mdpi.com After separation, the desired enantiomer of the acid is recovered by treating the isolated diastereomeric salt with an acid to break the ionic bond. The optical purity of the resolved acid can be enhanced through successive recrystallizations of the diastereomeric salt. mdpi.com

Interactive Table: Common Chiral Resolving Agents
Resolving AgentClassTypical Application
(R)-1-phenylethylamineChiral AmineResolution of racemic carboxylic acids
l-(l-naphthyl)ethylamineChiral AmineResolution of racemic carboxylic acids
PhenylglycinolChiral Amino AlcoholResolution of racemic acids and ketones
CinchonidineCinchona AlkaloidResolution of racemic acids, particularly hydroxy acids mdpi.com
Crystallization-Induced Diastereoselective Precipitation

Crystallization-induced diastereoselective precipitation, also known as crystallization-induced asymmetric transformation (CIAT), is a more advanced and efficient variation of the classical resolution technique. This dynamic process can theoretically convert a racemic mixture entirely into a single desired enantiomer, achieving yields far exceeding the 50% limit of traditional resolution.

The method relies on three key conditions:

The formation of diastereomeric salts with a chiral resolving agent.

The preferential crystallization of one of the diastereomers from the solution.

The ability of the undesired diastereomer remaining in the solution to racemize in situ.

In the context of this compound, the process would involve forming diastereomeric salts with a suitable chiral amine. As the less soluble salt (e.g., the salt of the R-acid) crystallizes and precipitates, the concentration of the more soluble salt (of the S-acid) in the solution increases. A racemization agent or condition is applied, which converts the S-acid in the soluble salt back into a racemic mixture. This newly formed R-acid can then form the less soluble salt and precipitate, shifting the equilibrium continuously toward the desired solid diastereomer. This cycle continues until, ideally, the entire initial racemate has been converted into the crystalline salt of the desired (R)-enantiomer. princeton.edu

Convergent and Linear Synthetic Route Development

The total synthesis of this compound can be approached through various multi-step sequences, often starting from simple, achiral precursors. These routes can be categorized as linear or convergent and are designed to build the carbon skeleton and introduce the necessary functional groups.

Multi-Step Synthetic Sequences from Achiral Precursors

Synthesizing the target molecule from achiral starting materials is a common strategy that initially produces a racemic mixture, which then requires resolution. Two notable methods for constructing the β-amino acid backbone are the amidomalonate synthesis and reductive amination.

Amidomalonate Synthesis: This is a variation of the malonic ester synthesis used to produce α-amino acids, which can be adapted for β-amino acids. fiveable.melibretexts.org The synthesis would begin with a malonic ester derivative, such as diethyl acetamidomalonate. fiveable.me The central carbon is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate, which is then alkylated with a suitable electrophile to introduce the isobutyl side chain. youtube.com Subsequent hydrolysis of the ester groups and the amide, followed by decarboxylation, yields the β-amino acid. fiveable.me

Reductive Amination: This powerful method forms amines from carbonyl compounds. rsc.org For the synthesis of 3-amino-5-methylhexanoic acid, a corresponding β-keto acid or ester (e.g., ethyl 5-methyl-3-oxohexanoate) serves as the precursor. thieme-connect.dedigitellinc.com This keto-ester is reacted with an ammonia source to form an intermediate imine or enamine. fiveable.me This intermediate is then reduced in situ using a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield the racemic β-amino ester, which is subsequently hydrolyzed to the target acid. fiveable.methieme-connect.de The amino group would then be protected with the Cbz group.

Strategic Incorporations of Stereocenters

To avoid the resolution step and directly produce the (R)-enantiomer, asymmetric synthesis methods are employed to strategically incorporate the stereocenter. These methods introduce chirality during the reaction sequence.

Common strategies include:

Use of Chiral Catalysts: Asymmetric hydrogenation or asymmetric reductive amination of a prochiral precursor can establish the stereocenter with high enantioselectivity. fiveable.me For instance, the reduction of a β-enamine ester intermediate using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral ligands like BINAP) can preferentially form the (R)-enantiomer. digitellinc.com

Mannich-type Reactions: Asymmetric Mannich reactions are a cornerstone for β-amino acid synthesis. organic-chemistry.orgillinois.edu This involves the reaction of an enolate or enolate equivalent with a chiral imine or an achiral imine in the presence of a chiral catalyst. The stereochemistry of the newly formed C-N and C-C bonds is controlled by the chiral auxiliary or catalyst.

Homologation of α-Amino Acids: A chiral α-amino acid from the natural chiral pool can be converted to its corresponding β-amino acid homologue. illinois.edu For example, the Arndt-Eistert homologation of a protected (R)-leucine derivative could potentially be used to extend the carbon chain by one methylene unit, thereby creating the β-amino acid structure while retaining the original stereochemistry. illinois.edu

Protecting Group Strategies and Deprotection Chemistry

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. highfine.com In the synthesis of this compound, the protection of the amino group is crucial.

Role of Benzyloxycarbonyl (Cbz) Group in Amino Protection

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic and peptide synthesis. total-synthesis.combachem.com Its utility in the synthesis of the target compound is multifaceted.

Introduction and Stability: The Cbz group is typically introduced by reacting the amino group with benzyl chloroformate (Cbz-Cl) under alkaline conditions (e.g., NaOH or NaHCO₃). highfine.comtotal-synthesis.com The resulting carbamate is stable to a wide range of reaction conditions, including those involving bases and many mild acids, making it orthogonal to other protecting groups like Boc. total-synthesis.com The introduction of the Cbz group often enhances the crystallinity of the amino acid, which can facilitate purification by crystallization. highfine.com

Deprotection: The removal of the Cbz group is its most defining feature. It is most commonly cleaved under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C). total-synthesis.combachem.com This reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com This mild deprotection condition is compatible with many other functional groups. Alternatively, the Cbz group can be removed by strong acidic conditions, such as with HBr in acetic acid, although this method is harsher. highfine.combachem.com

Interactive Table: Cbz Group Protection/Deprotection
ProcessCommon ReagentsKey Features
Protection (Introduction)Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)Forms a stable carbamate; often improves crystallinity. highfine.comtotal-synthesis.com
Deprotection (Cleavage)H₂, Pd/C (Catalytic Hydrogenolysis)Mild, neutral conditions; clean byproducts (toluene, CO₂). total-synthesis.com
Deprotection (Cleavage)HBr in Acetic AcidStrongly acidic conditions; useful when hydrogenation is not possible. highfine.combachem.com

Advanced Deprotection Methodologies (e.g., Catalytic Hydrogenolysis)

The removal of the Carboxybenzyl (Cbz) protecting group is a critical step in the synthesis of the final active pharmaceutical ingredient from this compound. Catalytic hydrogenolysis is a widely employed, efficient, and clean method for this transformation.

The choice of catalyst and hydrogen source is crucial for the success of the deprotection. Palladium on activated carbon (Pd/C) is the most common catalyst for this purpose. thalesnano.com The reaction can be carried out using hydrogen gas (H₂), often at atmospheric or slightly elevated pressures. total-synthesis.com

Alternatively, transfer hydrogenolysis offers a convenient and often safer substitute for using gaseous hydrogen. This technique employs a hydrogen donor molecule in the presence of the catalyst. Commonly used hydrogen donors include formic acid, ammonium (B1175870) formate (HCONH₄), and triethylsilane. total-synthesis.comresearchgate.netmissouri.edu These methods often proceed under mild, neutral conditions. missouri.edu Recent advancements have also demonstrated that combining Pd/C with a reusable, heterogeneous acidic catalyst like niobic acid-on-carbon (Nb₂O₅/C) can significantly accelerate the deprotection process compared to using Pd/C alone. acs.org

Catalyst SystemHydrogen SourceTypical ConditionsKey Advantages
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol or Ethanol solvent, room temperature, 1 atm H₂High efficiency, clean conversion.
Palladium on Carbon (Pd/C)Ammonium Formate (HCONH₄)Micellar medium (e.g., TPGS-750-M in water), room temperatureAvoids gaseous H₂, suitable for DNA-encoded library (DEL) synthesis. researchgate.net
Palladium on Carbon (Pd/C)Triethylsilane (Et₃SiH)Methanol or Ethanol solvent, mild, neutral conditionsIn situ generation of molecular hydrogen. missouri.edu
Pd/C + Niobic Acid-on-Carbon (Nb₂O₅/C)Hydrogen Gas (H₂)Methanol solvent, room temperatureSignificantly shorter reaction times compared to Pd/C alone. acs.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms and the factors influencing stereoselectivity is paramount for developing efficient and robust syntheses of enantiomerically pure compounds like this compound.

The stereochemistry of the crucial C-3 position in this compound is often established through asymmetric reactions such as Michael additions. Mechanistic studies, frequently supported by quantum-chemical calculations, are vital for understanding and predicting the stereochemical outcome of these reactions.

For instance, in the organocatalytic Michael addition of malonates to nitroalkenes—a common strategy to form the carbon skeleton of pregabalin (B1679071) precursors—the stereoselectivity is governed by the formation of a specific transition state. nih.gov Studies involving chiral squaramide catalysts have proposed transition state models where the catalyst simultaneously activates both the nucleophile (dimethyl malonate) and the electrophile (nitroalkene) through hydrogen bonding. nih.gov This dual activation orients the reactants in a specific three-dimensional arrangement, favoring the attack from one face of the nitroalkene and leading to the desired stereoisomer with high enantiomeric purity. nih.gov

Similarly, in metal-catalyzed conjugate additions, the proposed mechanism involves the displacement of a ligand on the metal catalyst by the nucleophile (e.g., malonate) to generate a chiral enolate. mdpi.com The nitroalkene then coordinates to this chiral metal complex, and the subsequent intramolecular addition of the enolate proceeds through a defined transition state, ultimately determining the stereochemistry of the final product. mdpi.com

The stereochemical outcome of asymmetric syntheses is highly sensitive to various reaction parameters. Careful optimization of these conditions is essential to achieve high enantiomeric or diastereomeric excess.

Catalyst and Substrate Structure: The choice of catalyst is the most critical factor. In organocatalysis, subtle changes to the catalyst's structure, such as the substituents on a squaramide or prolinol ether catalyst, can dramatically alter stereoselectivity. nih.govmdpi.com Furthermore, the structure of the substrate itself plays a key role, a concept known as "substrate engineering." In chemoenzymatic routes using ene-reductases, for example, varying the size of the ester group on the substrate can switch the stereochemical outcome and improve both conversion and enantioselectivity. nih.govscienceopen.com

Solvent and Temperature: The reaction medium can influence the stability of the transition state and thus the stereoselectivity. For enzymatic reactions, temperature is a critical parameter, with an optimal temperature required for maximum activity and stability. nih.gov In one study on a biocatalytic synthesis of a pregabalin intermediate, the optimal temperature for the immobilized enzyme was found to be 60°C, significantly higher than for the free enzyme. nih.gov For other reactions, like asymmetric hydrogenations or Michael additions, lower temperatures often lead to higher enantioselectivity by reducing the thermal energy of the system and amplifying the energy difference between the diastereomeric transition states.

Additives and Reagents: In some catalytic systems, additives can significantly impact stereoselectivity. For instance, the presence of an acid additive was found to be beneficial in an organocatalyzed conjugate addition of nitromethane. mdpi.com The choice of reagents, even those not directly involved in the bond-forming step, can also have an effect. For example, using sodium cyanide instead of potassium cyanide in one synthetic step, followed by vacuum distillation instead of distillation at atmospheric pressure, was reported to improve the yield of a subsequent chiral intermediate. lupinepublishers.com

ParameterInfluence on StereoselectivityExample
Catalyst StructureThe chiral environment of the catalyst directly controls the facial selectivity of the reaction.Chiral squaramide organocatalysts can provide Michael adducts in up to 99:1 enantiomeric ratio (er). nih.gov
Substrate StructureModifying non-reacting parts of the substrate can alter its binding in the catalyst's active site.In ene-reductase reactions, changing the ester moiety of the substrate can switch the resulting enantiomer. nih.gov
TemperatureLower temperatures generally increase selectivity by favoring the lower-energy transition state. Higher temperatures can be needed for enzyme activity.The optimal temperature for an immobilized lipase in a pregabalin intermediate synthesis was 60°C. nih.gov
SolventThe solvent can affect catalyst solubility and the stability of charged intermediates and transition states.Conjugate addition of diethylaluminum cyanide was performed in toluene to produce the desired adduct. mdpi.com
AdditivesAdditives can act as co-catalysts or modify the primary catalyst's activity and selectivity.Benzoic acid was used as an additive in an O-TMS-protected prolinol catalyzed Michael addition. mdpi.com

Chemical Transformations and Derivatization Studies of R 3 Cbz Amino 5 Methylhexanoic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid functionality of (R)-3-(Cbz-amino)-5-methylhexanoic acid serves as a versatile handle for a variety of chemical modifications, including esterification, amidation, and reduction. These transformations are key steps in the generation of intermediates and final target compounds.

Esterification Reactions for Intermediate Synthesis

The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality or to create a more reactive intermediate for subsequent reactions. For instance, the methyl ester, methyl (R)-3-{[(benzyloxy)carbonyl]amino}-5-methylhexanoate, is a key synthetic intermediate. While specific reaction conditions for the direct esterification of this compound are not extensively detailed in publicly available literature, standard procedures for the esterification of N-protected amino acids are applicable. A common method involves the reaction of the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst or a coupling agent.

Table 1: Representative Esterification of this compound

ReactantReagentsProductNotes
This compoundMethanol, Acid Catalyst (e.g., H2SO4) or Coupling Agent (e.g., DCC)Methyl (R)-3-(Cbz-amino)-5-methylhexanoateGeneral method based on standard amino acid esterification.

Amidation Reactions for Diverse Scaffolds

The formation of amides from the carboxylic acid moiety of this compound allows for the introduction of a wide range of substituents, leading to diverse chemical scaffolds. This is particularly important for the synthesis of libraries of compounds for biological screening. The amidation of N-Cbz-protected amino acids can be achieved by reacting the acid with various aryl or alkyl amines in the presence of a coupling agent and a base. missouri.eduorganic-chemistry.org Methanesulfonyl chloride and N-methylimidazole in dichloromethane have been shown to be effective for this transformation, yielding the corresponding amides in high yields without significant racemization. missouri.edu

Common coupling agents used in amide bond formation include carbodiimides like dicyclohexylcarbodiimide (DCC) or phosphonium-based reagents. The choice of coupling agent and reaction conditions is crucial to ensure high yields and maintain the stereochemical integrity of the chiral center.

Table 2: General Amidation of this compound

AmineCoupling SystemProduct
Arylamine (Ar-NH2)Methanesulfonyl chloride, N-methylimidazole(R)-benzyl (1-(arylamino)-1-oxo-5-methylhexan-3-yl)carbamate
Alkylamine (R-NH2)DCC, HOBt(R)-benzyl (5-methyl-1-(alkylamino)-1-oxohexan-3-yl)carbamate

Transformations Involving the Protected Amino Group

The carboxybenzyl (Cbz) protecting group on the amino moiety of this compound plays a crucial role in directing chemical transformations. While it protects the amino group from unwanted reactions, it can also be a site for further derivatization.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of its analogs. Although direct SAR studies on the Cbz-protected compound are not widely reported, extensive research has been conducted on analogs of pregabalin (B1679071), which is synthesized from a closely related intermediate, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. arkat-usa.org These studies provide valuable insights into the structural requirements for biological activity.

A series of pregabalin analogs have been synthesized and evaluated for their binding affinity to the α2-δ subunit of voltage-gated calcium channels. acs.orgacs.orgnih.gov These studies have shown that even small structural modifications can significantly impact biological activity, highlighting the importance of systematic derivatization. acs.org The synthesis of such analogs often involves modifications at positions corresponding to the carboxylic acid and the amino group of the parent structure. Therefore, derivatization of this compound provides access to a library of compounds that, after deprotection, can be screened for their biological activity to establish clear SAR.

Table 4: Rationale for Derivatization in SAR Studies

Modification SitePurposeExample of Potential Derivative (after deprotection)
Carboxylic AcidExplore influence of acidity and steric bulk on binding.Amides, esters, larger alkyl chains
Amino GroupInvestigate the role of the basicity and hydrogen bonding.N-alkylated, N-acylated analogs
Molecular ScaffoldAssess the impact of conformational rigidity.Cyclic analogs

Alkylation and Acylation of the Amino Moiety

While the primary purpose of the Cbz group is protection, the nitrogen atom can undergo further reactions such as alkylation and acylation under specific conditions. These transformations allow for the introduction of additional diversity into the molecular structure.

N-Alkylation: The N-alkylation of benzyl carbamates can be achieved by treating the N-H bond with a strong base followed by an alkylating agent. oup.comnih.gov For example, sodium hydride can be used to deprotonate the carbamate, and the resulting anion can then react with an alkyl halide to form the N-alkylated product. nih.gov This method provides a route to N-substituted derivatives, which can be important for modulating the pharmacokinetic and pharmacodynamic properties of the final molecule. It is known that N-alkylation can increase lipophilicity and improve membrane permeability.

N-Acylation: The acylation of the nitrogen atom within the Cbz group is less common as it would lead to a more complex and potentially unstable imide-like structure. However, in the broader context of amino acid chemistry, N-acylation is a fundamental transformation. N-acylation of unprotected amino acids is readily achieved using various acylating agents. nih.gov For Cbz-protected amino acids, any acylation would typically be performed after the removal of the Cbz group to liberate the primary amine for reaction.

Table 5: General Reactions at the Cbz-Protected Amino Group

ReactionReagentsProduct
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)(R)-benzyl alkyl(1-carboxy-4-methylpentan-2-yl)carbamate
N-Acylation (of deprotected amine)Acylating Agent (e.g., R-COCl)(R)-3-acetamido-5-methylhexanoic acid (example with acetyl chloride)

Homologation Reactions and Chain Elongation (e.g., Arndt-Eistert homologation)

Homologation reactions, which involve the addition of a methylene (-CH2-) unit to a carbon chain, are a valuable tool in synthetic organic chemistry for the systematic modification of molecular structures. In the context of this compound, these reactions offer a pathway to synthesize γ-amino acids, which are of significant interest in medicinal chemistry and materials science. The Arndt-Eistert homologation is a well-established and widely used method for the one-carbon chain extension of carboxylic acids.

The Arndt-Eistert reaction proceeds through a three-step sequence. The first step involves the activation of the carboxylic acid, typically by converting it to an acid chloride. This is followed by the reaction of the acid chloride with diazomethane to form a diazoketone intermediate. The final and key step is the Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver(I), to generate a ketene. This highly reactive ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.

In the case of this compound, the Arndt-Eistert homologation would lead to the formation of (R)-4-(Cbz-amino)-6-methylheptanoic acid. A representative procedure for this transformation, based on established protocols for Cbz-protected amino acids, is outlined below.

Reaction Scheme for Arndt-Eistert Homologation:

The general transformation can be depicted as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is converted to a more reactive species, such as an acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Formation of Diazoketone: The activated acid is then reacted with diazomethane (CH₂N₂) to form the corresponding diazoketone. It is crucial to use at least two equivalents of diazomethane, as one equivalent reacts with the hydrogen chloride byproduct from the first step.

Wolff Rearrangement and Hydrolysis: The diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (e.g., silver benzoate, AgOCOPh) and a nucleophile (e.g., water). The resulting ketene is hydrolyzed to form the final γ-amino acid product, (R)-4-(Cbz-amino)-6-methylheptanoic acid.

Detailed Research Findings:

While specific studies detailing the Arndt-Eistert homologation of this compound are not prevalent in the readily available literature, research on analogous Cbz-protected amino acids provides a strong basis for the expected reaction conditions and outcomes. For instance, the homologation of N-Cbz protected α-amino acids has been successfully carried out to produce the corresponding β-amino acids in good yields.

A study on the homologation of Cbz-N-methyl-α-amino acids demonstrated the efficacy of the Arndt-Eistert procedure. The key steps involved the formation of a mixed anhydride (B1165640) followed by reaction with diazomethane and a subsequent silver(I)-catalyzed Wolff rearrangement. This approach has been shown to proceed with high efficiency and without significant side reactions.

Based on these findings, a proposed reaction protocol and the expected results for the homologation of this compound are summarized in the following data table.

Table 1: Proposed Arndt-Eistert Homologation of this compound

StepReagents and ConditionsIntermediate/ProductExpected Yield (%)
1. ActivationIsobutyl chloroformate, N-methylmorpholine (NMM), THF, -15 °CMixed AnhydrideQuantitative
2. Diazoketone FormationDiazomethane (CH₂N₂), Et₂O, 0 °C to rt(R)-1-diazo-4-(Cbz-amino)-6-methylheptan-2-one~90-95%
3. Wolff RearrangementSilver(I) benzoate (AgOCOPh), H₂O, Dioxane, sonication or heat(R)-4-(Cbz-amino)-6-methylheptanoic acid~80-85%

The use of a mixed anhydride, generated from isobutyl chloroformate and N-methylmorpholine, is a common and effective method for activating the carboxylic acid under mild conditions. The subsequent reaction with diazomethane yields the diazoketone intermediate. The final Wolff rearrangement, promoted by silver benzoate, in the presence of water as a nucleophile, leads to the desired chain-elongated product. The reaction is expected to proceed with retention of the stereochemical integrity at the chiral center.

This homologation strategy provides a reliable route to access the corresponding γ-amino acid derivative of this compound, thereby expanding the range of structurally related compounds available for further chemical and biological investigations.

Applications in Complex Molecule Synthesis As a Chiral Building Block

Incorporation into Natural Product Synthetic Strategies

The structural motifs present in (R)-3-(Cbz-amino)-5-methylhexanoic acid are found in various natural products. rsc.orgresearchgate.net β-amino acids, in particular, are components of numerous secondary metabolites, including peptides, alkaloids, and macrolactones, where they contribute to unique structural features and biological functions. rsc.orgethz.ch

The β-hydroxy-γ-amino acid moiety is a key structural feature in several biologically active natural products. nih.gov Synthesizing this motif with high stereocontrol is a significant challenge. This compound can serve as a starting point for such a synthesis. A potential synthetic route would first involve the homologation of the β-amino acid to the corresponding γ-amino acid ester, as previously described. Following this chain extension, stereoselective hydroxylation at the β-position could be achieved. One common method involves the formation of an enolate from the γ-amino acid ester, followed by reaction with an electrophilic oxygen source, such as a molybdenum-based oxidant (e.g., MoOPH). The stereochemical outcome of the hydroxylation can be controlled by the choice of reagents and reaction conditions, leveraging the existing stereocenter to direct the approach of the oxidant. The resulting β-hydroxy-γ-amino acid derivative can then be used in the total synthesis of complex natural products.

One of the most powerful applications of this compound is in the construction of peptidomimetics. acs.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation by proteases. researchgate.net

When β-amino acids are oligomerized, they form β-peptides, which are known to fold into stable, well-defined secondary structures like helices, turns, and sheets. ethz.chresearchgate.net The specific conformation is influenced by the substitution pattern and stereochemistry of the constituent β-amino acid residues. By incorporating this compound into a peptide sequence, chemists can introduce conformational constraints and increase metabolic stability. acs.org The defined (R)-stereochemistry and the bulky isobutyl side chain play a crucial role in directing the folding of the peptide backbone, enabling the rational design of scaffolds that can mimic the secondary structure of biologically active peptides and disrupt protein-protein interactions.

Design and Synthesis of Chiral Libraries and Screening Compounds

This compound is an ideal scaffold for the generation of chiral libraries for high-throughput screening in drug discovery. nih.gov The presence of two distinct functional handles—the carboxylic acid and the protected amine—allows for straightforward diversification using combinatorial chemistry techniques.

A typical library synthesis strategy would involve the following steps:

Carboxyl Group Diversification: The carboxylic acid of this compound can be coupled to a diverse array of primary and secondary amines using standard peptide coupling reagents, generating a library of amides.

Amine Group Diversification: Following the initial coupling, the Cbz (benzyloxycarbonyl) protecting group can be removed via hydrogenolysis. The newly liberated primary amine can then be acylated with a wide range of carboxylic acids, sulfonyl chlorides, or reacted with isocyanates to introduce further diversity.

This two-dimensional diversification approach, starting from a single chiral building block, can rapidly generate a large library of structurally related but distinct compounds. Each compound in the library retains the core stereochemical information from the parent amino acid, which is often essential for specific biological interactions. These libraries can then be screened against various biological targets to identify novel hit compounds for therapeutic development. jove.com

Analytical and Spectroscopic Characterization in Advanced Research

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are central to assessing the purity of "(R)-3-(Cbz-amino)-5-methylhexanoic acid," ensuring it meets the stringent requirements for subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of chiral compounds. wikipedia.org For "this compound," which lacks a strong chromophore for standard UV detection, method development often involves derivatization or the use of specialized chiral stationary phases (CSPs). oup.comnih.gov

Two primary strategies are employed for chiral HPLC analysis:

Indirect Method (Pre-column Derivatization): This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers possess distinct physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column. researchgate.netnih.gov A common CDA is Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide or FDAA), which reacts with the amino group to yield highly UV-active diastereomers. researchgate.netnih.gov The development of such a method involves optimizing reaction conditions (pH, temperature, time) and chromatographic parameters (mobile phase composition, flow rate, column temperature) to achieve baseline separation of the diastereomeric products. researchgate.netnih.gov

Direct Method (Chiral Stationary Phases): This method utilizes a column where the stationary phase is itself chiral. nih.govsigmaaldrich.com Enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. sigmaaldrich.com For β-amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and zwitterionic selectors (derived from cinchona alkaloids) have proven effective. nih.govmdpi.com The mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic or basic additive, is optimized to maximize resolution. nih.govsigmaaldrich.com This direct approach avoids the need for derivatization, simplifying sample preparation. nih.gov

Below is an interactive table summarizing typical parameters for chiral HPLC method development.

ParameterIndirect Method (with CDA)Direct Method (on CSP)
Stationary Phase Achiral (e.g., Lichrospher C18) researchgate.netChiral (e.g., CHIRALPAK ZWIX) nih.gov
Chiral Selector Chiral Derivatizing Agent (e.g., FDAA) researchgate.netCovalently bonded to silica (B1680970) support nih.gov
Mobile Phase Acetonitrile/Aqueous buffer (e.g., 0.5% triethylamine, pH adjusted) researchgate.netMethanol/Water with additives (e.g., ammonium (B1175870) formate, formic acid) nih.gov
Detection UV (e.g., 340 nm for FDAA derivatives) researchgate.netUV (e.g., 210-220 nm) or Mass Spectrometry (MS) nih.gov
Key Optimization Derivatization reaction efficiency, separation of diastereomers.Enantioselectivity, resolution (Rs), mobile phase composition.

Gas Chromatography (GC) is a high-resolution separation technique, but its application to amino acids like "this compound" is constrained by their low volatility and thermal instability. thermofisher.comsigmaaldrich.com To overcome this, a derivatization step is mandatory to convert the polar functional groups (carboxyl and N-H) into more volatile, thermally stable moieties. thermofisher.comsigmaaldrich.com

Common derivatization strategies applicable to this compound include:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the carboxylic acid and the carbamate's N-H group with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.com MTBSTFA derivatives are particularly noted for their stability against moisture. sigmaaldrich.com

Esterification followed by Acylation: This two-step process first converts the carboxylic acid to an ester (e.g., methyl or ethyl ester) using an alcohol in acidic conditions. nih.gov Subsequently, the N-H group is acylated using an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). nih.govresearchgate.net This creates a derivative that is both volatile and highly responsive to electron capture detectors (ECD) if halogenated reagents are used.

Once derivatized, the sample is analyzed on a GC system, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. researchgate.net For chiral analysis, a chiral capillary column (e.g., Chiraldex G-TA) can be employed to separate the derivatized enantiomers. nih.govacs.org

The table below outlines common derivatization reagents for GC analysis.

Derivatization StrategyReagent(s)Target Functional Group(s)Key Advantage
Silylation MTBSTFACarboxyl (-COOH), Amine (-NH)Forms stable, moisture-resistant derivatives sigmaaldrich.comsigmaaldrich.com
Esterification/Acylation 1. HCl in Methanol2. PFPA in Ethyl Acetate1. Carboxyl (-COOH)2. Amine (-NH)Creates highly volatile and thermally stable derivatives suitable for sensitive detection nih.govresearchgate.net
Chloroformate Reaction Isobutyl ChloroformateCarboxyl (-COOH), Amine (-NH)One-step reaction in an aqueous medium providing good sensitivity nih.gov

Spectroscopic Investigations for Structural Elucidation and Mechanistic Insight

Spectroscopic methods provide invaluable information about the molecular structure, stereochemistry, and conformational preferences of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure and investigating the three-dimensional arrangement of atoms. uq.edu.au Both ¹H and ¹³C NMR are routinely used.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment. For "this compound," characteristic signals would include those from the isobutyl group, the protons on the hexanoic acid backbone, the benzylic protons of the Cbz group, and the aromatic protons. acs.orgrsc.org The disappearance of the Cbz group's characteristic benzylic proton signals (around 5.0-5.2 ppm) and aromatic signals (around 7.3 ppm) can be used to monitor its removal during subsequent synthetic steps. acs.orgorganic-chemistry.org

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons of the hexanoic acid chain and isobutyl group. acs.orgnih.gov

Conformational Studies: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide insight into the spatial proximity of protons, helping to determine the preferred solution-state conformation of the molecule. uq.edu.au

Stereochemical Assignment: While standard NMR in an achiral solvent cannot distinguish between enantiomers, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions, leading to separate signals for the R and S enantiomers. semmelweis.hulibretexts.org This allows for the direct determination of enantiomeric purity by integrating the respective signals. semmelweis.hu

The following table lists expected ¹H NMR chemical shift ranges for key protons.

Proton(s)Expected Chemical Shift (δ, ppm)Multiplicity
Isobutyl methyls (-CH(CH₃)₂)~0.9Doublet
Methylene adjacent to acid (-CH₂COOH)~2.4Multiplet
Methine proton (-CH(NHCbz)-)~3.8 - 4.2Multiplet
Benzylic protons (-O-CH₂-Ph)~5.1Singlet
Aromatic protons (-C₆H₅)~7.3Multiplet
Carbamate proton (-NH-)~5.0 - 5.5Doublet (broad)

Mass Spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and confirming its elemental composition. lupinepublishers.com It is widely used to monitor the progress of chemical reactions and to identify products and intermediates. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like "this compound" and its derivatives. lupinepublishers.comnih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

Product Confirmation: For "this compound" (C₁₅H₂₁NO₄, Molecular Weight: 279.33 g/mol ), ESI-MS would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 280.1 in positive mode [M+H]⁺ or 278.1 in negative mode [M-H]⁻. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. rsc.org

Reaction Monitoring: When used in conjunction with liquid chromatography (LC-MS), the technique can track the disappearance of starting materials and the appearance of products in real-time. phmethods.netfrontiersin.org For example, in the synthesis of pregabalin (B1679071) from this intermediate, LC-MS can monitor the removal of the Cbz protecting group (a mass loss of 134 Da).

Differential Scanning Calorimetry (DSC) for Enantiomeric Purity Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is a well-established absolute method for determining the purity of crystalline organic compounds that are at least 98-99% pure. acs.orgnih.gov

The principle behind DSC purity determination is based on the phenomenon of melting point depression. tainstruments.com An impurity lowers and broadens the melting range of a pure substance. According to the van't Hoff equation, the melting point depression is directly proportional to the mole fraction of the impurity.

For a chiral compound, one enantiomer is considered an impurity in a sample of the other. DSC can, therefore, be used to assess enantiomeric purity by analyzing the melting endotherm. thieme-connect.de A sample with high enantiomeric purity will exhibit a sharp melting peak at a specific temperature. tainstruments.com The presence of the other enantiomer will cause a broadening of the peak and a depression of the melting point. nih.govtainstruments.com By analyzing the shape of the melting curve, the mole fraction of the impurity (the minor enantiomer) can be calculated, providing a quantitative measure of enantiomeric purity. nih.gov This method is complementary to chromatographic techniques and does not require a chiral reference standard. nih.gov However, its accuracy depends on the compound forming a eutectic system and not a solid solution. nih.gov

Theoretical and Computational Investigations of R 3 Cbz Amino 5 Methylhexanoic Acid and Its Reactions

Density Functional Theory (DFT) Studies on Reaction Energetics and Stereoselectivity

Quantum chemical simulations on the peptide bond formation between two glycine (B1666218) molecules, for instance, have shed light on the reaction mechanism and its associated energy barriers. nih.gov These studies show that the condensation reaction in the gas phase involves a concerted mechanism with a significant activation energy. nih.gov The presence of a catalyst or solvent can dramatically alter this energy landscape. nih.gov

For a Cbz-protected amino acid like (R)-3-(Cbz-amino)-5-methylhexanoic acid, DFT calculations could be employed to study the energetics of its coupling with another amino acid or amine. Such a study would involve calculating the energies of the reactants, the transition state, and the products of the coupling reaction. The difference in energy between the reactants and the transition state would provide the activation energy, a key indicator of the reaction rate.

Furthermore, DFT can be instrumental in understanding the stereoselectivity of reactions. For a chiral molecule like this compound, reactions at or near the stereocenter can lead to different diastereomeric products. DFT calculations can model the transition states leading to these different products. The relative energies of these transition states can predict which diastereomer will be formed preferentially, thus explaining the observed stereoselectivity. For example, in the context of enzyme-catalyzed reactions, quantum mechanics/molecular mechanics (QM/MM) simulations have been used to understand the stereospecificity of enzymes towards D-amino acids, revealing higher activation barriers for the corresponding L-stereoisomers. rsc.org

Table 1: Representative Activation Barriers for Peptide Bond Formation (Analogous Systems)

Reacting Amino AcidsComputational MethodActivation Energy (kcal/mol)Reference
Glycine + GlycineB3LYP-D3/6-311++G(d,p)High (specific value context-dependent) nih.gov
Alanine + AlanineDFT (PBE functional)Proton transfer dependent iastate.edunih.gov

Note: These values are for uncatalyzed, gas-phase reactions of simple amino acids and serve as a model for the types of calculations that could be applied to this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis provide insights into the three-dimensional structure of molecules and their dynamic behavior. For a flexible molecule like this compound, understanding its preferred conformations is crucial as this can influence its reactivity and interactions with other molecules.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules in solution. A study on N-Cbz-protected amino acids (N-Cbz-L-phenylalanine, N-Cbz-L-valine, N-Cbz-L-alanine, and N-Cbz-L-glycine) in methanol (B129727) provides valuable analogous data. researchgate.net This study used MD simulations to investigate structural properties such as radial pair distribution functions and conformational changes at different temperatures. researchgate.net The results from such simulations can reveal the most stable conformations and the flexibility of different parts of the molecule, such as the Cbz protecting group and the hexanoic acid chain.

For this compound, which is a β-amino acid, conformational studies are particularly relevant as the arrangement of the substituent on the β-carbon can influence the formation of secondary structures in peptides. nih.gov MD simulations could be used to predict the dihedral angles of the backbone and the side chain, identifying low-energy conformers. These simulations can be performed in various solvents to understand how the environment affects the conformational preferences.

Table 2: Key Conformational Descriptors from MD Simulations of Analogous Cbz-Protected Amino Acids

Cbz-Protected Amino AcidSolventKey Findings from MD SimulationReference
N-Cbz-L-phenylalanineMethanolCharacterization of solvent-solute interactions and conformational behavior at various temperatures. researchgate.net
N-Cbz-L-valineMethanolAnalysis of structural properties and dihedral angle distributions. researchgate.net
N-Cbz-L-alanineMethanolInvestigation of the influence of temperature on molecular conformation. researchgate.net
N-Cbz-L-glycineMethanolStudy of the dynamics of the Cbz protecting group and its interaction with the solvent. researchgate.net

Note: This table summarizes findings from a study on α-amino acids, which can serve as a model for future computational work on the β-amino acid, this compound.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational methods can also be used to predict the reactivity and selectivity of molecules in novel chemical transformations. This predictive capability is highly valuable in the design of new synthetic routes and the discovery of new reactions.

One approach to predicting reactivity is through the analysis of the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). DFT calculations can provide these properties. For this compound, mapping the electrostatic potential onto the electron density surface could identify the most nucleophilic and electrophilic sites, thus predicting where reactions are most likely to occur.

Quantitative Structure-Activity Relationship (QSAR) models offer another predictive tool. acs.orgnih.govresearchgate.net QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. acs.orgnih.govresearchgate.net While typically used in drug discovery, the principles of QSAR can be applied to predict the reactivity of a compound in a specific chemical transformation. For a series of related Cbz-protected amino acids, a QSAR model could be developed to predict their reaction rates or selectivities based on calculated molecular descriptors.

For instance, in the context of designing novel transformations, computational models could be used to screen for potential catalysts or reagents that would favor a desired reaction pathway. By simulating the reaction with different catalysts, it is possible to identify those that lower the activation energy for the desired transformation while disfavoring side reactions.

Table 3: Computational Approaches for Predicting Reactivity and Selectivity

Computational MethodPredicted PropertyApplication to this compound
Frontier Molecular Orbital (FMO) TheoryReactivity towards electrophiles and nucleophilesIdentification of reactive sites for novel transformations.
Electrostatic Potential (ESP) MappingSites for electrostatic interactions and reactionsPrediction of how the molecule will interact with other reagents.
Quantitative Structure-Activity Relationship (QSAR)Biological activity or chemical reactivityDevelopment of models to predict reactivity in a series of related compounds. acs.orgnih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective Methodologies for (R)-3-(Cbz-amino)-5-methylhexanoic Acid Analogues

The synthesis of β-amino acids and their derivatives with high stereochemical control is a significant challenge in organic chemistry. illinois.edu Traditional methods often rely on the resolution of racemic mixtures, but modern research is focused on developing more efficient, atom-economical asymmetric catalytic methods. These emerging strategies are crucial for accessing not only the target molecule but also a diverse range of its analogues with tailored properties.

Recent advances in this area include transition metal catalysis, organocatalysis, and biocatalysis. rsc.org

Asymmetric Hydrogenation: One prominent strategy is the asymmetric hydrogenation of β-amino linked acrylates or related unsaturated precursors. For instance, the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst complexed with a chiral ligand like Me-DuPHOS has been shown to produce the desired (S)-enantiomer with very high enantiomeric excess. researchgate.net This approach offers a direct and highly efficient route to the chiral core structure.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, have emerged as powerful tools for stereoselective synthesis. nih.govsigmaaldrich.com These metal-free catalysts can promote reactions like Mannich and Michael additions with high enantioselectivity. rsc.orgnih.gov For example, a chiral pyrrolidine can catalyze the Michael addition of an aldehyde to a nitroalkene, establishing the stereocenter with precision. nih.gov Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are effective in activating imines for various nucleophilic additions, providing another pathway to chiral β-amino acid derivatives. sigmaaldrich.comrsc.org

Metal-Catalyzed Reactions: Novel metal-catalyzed reactions are also being explored. A nickel-catalyzed carboxylation of aziridines has been developed, offering a unique method to synthesize β-amino acids from simple building blocks. illinois.edu Such methods expand the toolkit available to chemists for creating functionalized analogues.

These advanced methodologies represent a significant leap forward, enabling more direct and versatile access to a wide array of β-amino acid analogues, which is essential for developing new therapeutic agents and molecular probes.

Methodology Catalyst/Reagent Type Key Reaction Advantages
Asymmetric HydrogenationChiral Rhodium Complexes (e.g., Rh-Me-DuPHOS)Hydrogenation of C=C bondHigh enantioselectivity, direct route
OrganocatalysisChiral Amines (e.g., Proline derivatives)Michael Addition, Mannich ReactionMetal-free, mild conditions
OrganocatalysisChiral Phosphoric Acids (e.g., BINOL-derived)Brønsted Acid CatalysisActivates substrates for nucleophilic attack
Metal-Catalyzed CarboxylationChiral Nickel ComplexesCarboxylation of AziridinesUtilizes simple starting materials

Exploration of New Applications in Complex Molecular Architecture Beyond Established Intermediates

While the synthesis of Pregabalin (B1679071) remains the primary application of this compound and its precursors, the utility of chiral β-amino acids as building blocks in organic synthesis is far broader. researchgate.net Their unique structural features make them valuable components in the construction of more complex and biologically active molecules. chiroblock.com

One of the most significant emerging applications is in the field of peptidomimetics and foldamers. nih.gov

Peptidomimetics: Incorporating β-amino acid residues into peptide chains can induce specific, stable secondary structures, such as helices and turns. nih.govchiroblock.com This is because the additional methylene group in the backbone alters the hydrogen bonding patterns and conformational preferences. These modified peptides, or β-peptides, often exhibit enhanced metabolic stability and resistance to proteolytic degradation compared to their natural α-peptide counterparts, making them attractive candidates for drug development. chiroblock.com

Foldamers: The predictable folding patterns of oligomers containing β-amino acids allow for the design of "foldamers"—non-natural polymers that mimic the structures of proteins. nih.gov Constrained γ-amino acids, which share structural similarities, have been shown to support helix formation in α/γ-peptides, suggesting similar potential for β-amino acid analogues in creating novel biomaterials and therapeutic agents. nih.gov

Furthermore, chiral β-amino acids are versatile synthons for a variety of nitrogen-containing heterocyclic compounds. acs.org Their functional groups can be manipulated to construct complex ring systems found in many natural products and pharmaceuticals. nih.gov The principles used in synthesizing benzodiazepines and ketopiperazines from α-amino acids could potentially be adapted for β-amino acids, opening doors to new libraries of diverse molecular structures. arizona.edu

Application Area Description Potential Impact
PeptidomimeticsIncorporation into peptide backbones to enhance stability and control conformation.Development of new drugs with improved pharmacokinetic properties.
FoldamersDesign of non-natural oligomers that mimic protein secondary structures.Creation of novel biomaterials, catalysts, and therapeutic agents.
Heterocyclic SynthesisUse as a chiral scaffold to construct complex nitrogen-containing ring systems.Access to new classes of biologically active compounds and natural products.

Sustainable and Green Chemistry Approaches in the Synthesis of Chiral Hexanoic Acid Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact and improve process efficiency. nih.gov The synthesis of chiral hexanoic acid derivatives, including the intermediates for Pregabalin, has been a key area for the application of these sustainable practices. researchgate.netgoogle.com

Biocatalysis stands out as a cornerstone of green synthesis in this field. nih.govnih.gov Enzymes offer remarkable selectivity under mild, aqueous conditions, providing a powerful alternative to traditional chemical methods that may use hazardous reagents or solvents. nih.gov

Enzymatic Resolution: A highly successful green manufacturing process for Pregabalin utilizes a lipase-based resolution. nih.govresearchgate.net In this chemoenzymatic approach, a commercially available lipase, such as Lipolase, is used for the kinetic resolution of a racemic ester precursor. researchgate.net This method is notable for being conducted entirely in water, significantly reducing the reliance on organic solvents. nih.gov

Green Approach Specific Example Key Benefit(s)
Biocatalysis (Enzymatic Resolution)Lipase (e.g., Lipolase) resolves a racemic ester intermediate.High enantioselectivity; process runs in water. nih.govresearchgate.net
Biocatalysis (Enantioselective Hydrolysis)Nitrilase converts a dinitrile precursor to a chiral cyano-acid. acs.orgHigh selectivity; avoids classical resolution steps.
Process IntensificationContinuous flow racemization of the undesired enantiomer. acs.orgImproved atom economy and overall process efficiency.
Safer ReagentsDeveloping synthetic routes that avoid toxic reagents like cyanides. google.comReduced environmental hazard and improved worker safety.

Q & A

What are the most efficient synthetic routes for (R)-3-(Cbz-amino)-5-methylhexanoic acid, and how do they address chiral center control?

The synthesis of this compound typically involves enantioselective strategies to establish the R-configuration. A common approach is resolution of racemic intermediates using chiral auxiliaries or enzymes. For example, enzymatic resolution with lipases (e.g., Lipolase) can selectively hydrolyze specific enantiomers, as demonstrated in pregabalin synthesis . Alternatively, chemical resolution using (S)-(+)-mandelic acid has been employed to separate enantiomers via diastereomeric salt formation . Key challenges include optimizing reaction conditions (e.g., pH, temperature) to maximize enantiomeric excess (ee) and yield. Researchers should compare the scalability, waste reduction, and ee outcomes of enzymatic vs. chemical methods when designing synthetic pathways.

How can advanced spectroscopic and chromatographic techniques differentiate (R)- and (S)-enantiomers of 3-(Cbz-amino)-5-methylhexanoic acid?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is widely used for enantiomer separation, leveraging differences in retention times due to stereospecific interactions . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents (e.g., Eu(hfc)₃), can also distinguish enantiomers by inducing split signals in proton or carbon spectra. Mass spectrometry (MS) coupled with ion-mobility separation may further aid in characterizing stereoisomers. Researchers should validate methods using reference standards (e.g., ACI 160304 for (R)-pregabalin impurity) to ensure accuracy .

What methodologies are optimal for analyzing this compound as a process-related impurity in pregabalin formulations?

Impurity profiling requires sensitive techniques like UPLC-MS/MS or chiral HPLC with UV detection. The (R)-enantiomer is a critical impurity in pregabalin (S-enantiomer) formulations, with regulatory limits often ≤0.5% . Method validation should include specificity, linearity (1–120% of target concentration), and precision (RSD <2%). For quantitation, internal standards (e.g., deuterated analogs) improve accuracy. Contradictions in impurity levels across studies may arise from differences in synthetic routes or detection limits, necessitating robust method harmonization .

How does the pharmacological activity of the (R)-enantiomer compare to the (S)-enantiomer in preclinical models?

While the (S)-enantiomer (pregabalin) binds to α2δ subunits of voltage-gated calcium channels to inhibit neurotransmitter release, the (R)-enantiomer exhibits negligible binding affinity . However, in vitro studies using rat hippocampal neurons show that (R)-pregabalin does not reduce synaptic vesicle release, unlike its S-counterpart . Researchers should design dose-response experiments with radiolabeled ligands (e.g., [³H]-gabapentin) to quantify binding affinity differences. Contradictory findings on off-target effects (e.g., NMDA receptor modulation) warrant further mechanistic studies .

What experimental strategies can elucidate the metabolic stability and degradation pathways of this compound?

Forced degradation studies under acidic, basic, oxidative, and thermal conditions are critical. For example, exposure to 0.1N HCl at 60°C for 24 hours can reveal acid-labile degradation products. Stability-indicating HPLC methods, as described for pregabalin, should resolve degradation peaks from the parent compound . LC-QTOF-MS helps identify degradation products (e.g., deamination or decarboxylation byproducts). Researchers must also assess photostability under ICH Q1B guidelines to ensure comprehensive stability profiles .

How can researchers optimize enantiomeric purity during large-scale synthesis to minimize (R)-enantiomer formation?

Process parameters such as catalyst loading (e.g., Lipolase concentration), solvent polarity, and reaction time significantly impact enantioselectivity. For instance, the chemoenzymatic route achieves >99% ee for the S-enantiomer by recycling the undesired (R)-intermediate via racemization . Kinetic resolution monitoring using in-line FTIR or PAT (Process Analytical Technology) tools enables real-time adjustment of reaction conditions. Contradictions in yield vs. ee trade-offs between batch and continuous flow systems should be evaluated during process optimization .

What role does this compound play in structure-activity relationship (SAR) studies of gabapentinoids?

The (R)-enantiomer serves as a negative control in SAR studies to isolate stereospecific effects. For example, replacing the S-aminomethyl group with the R-configuration abolishes α2δ binding, confirming the pharmacophore’s stereochemical requirements . Researchers can synthesize analogs with modified branching (e.g., 5-ethyl instead of 5-methyl) to explore steric and electronic effects on activity. Molecular docking simulations using α2δ homology models further validate experimental findings .

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